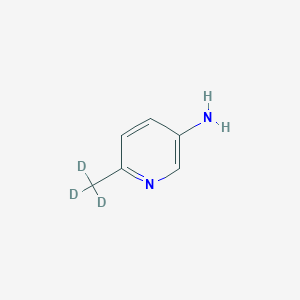
6-(Trideuteriomethyl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trideuteriomethyl)pyridin-3-amine is a deuterated derivative of pyridin-3-amine, where three hydrogen atoms in the methyl group are replaced with deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s physical and chemical properties, making it a valuable tool for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trideuteriomethyl)pyridin-3-amine typically involves the introduction of deuterium into the methyl group of pyridin-3-amine. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents, such as deuterated methyl iodide (CD3I), in a nucleophilic substitution reaction with pyridin-3-amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
化学反应分析
Types of Reactions
6-(Trideuteriomethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
6-(Trideuteriomethyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a labeled compound in mechanistic studies and isotope effect experiments.
Biology: The compound can be used in metabolic studies to trace biochemical pathways.
Medicine: Deuterated compounds are explored for their potential to improve the pharmacokinetic properties of drugs.
Industry: It is used in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 6-(Trideuteriomethyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the presence of deuterium can slow down the metabolic degradation of the compound, leading to prolonged activity. The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyridin-3-amine: The non-deuterated parent compound.
6-Methylpyridin-3-amine: A similar compound with a non-deuterated methyl group.
Deuterated analogs: Other deuterated derivatives of pyridine and its analogs.
Uniqueness
6-(Trideuteriomethyl)pyridin-3-amine is unique due to the presence of deuterium, which can significantly alter its physical and chemical properties. This makes it a valuable tool for research, offering insights that are not possible with non-deuterated analogs.
属性
分子式 |
C6H8N2 |
|---|---|
分子量 |
111.16 g/mol |
IUPAC 名称 |
6-(trideuteriomethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-6(7)4-8-5/h2-4H,7H2,1H3/i1D3 |
InChI 键 |
UENBBJXGCWILBM-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC=C(C=C1)N |
规范 SMILES |
CC1=NC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



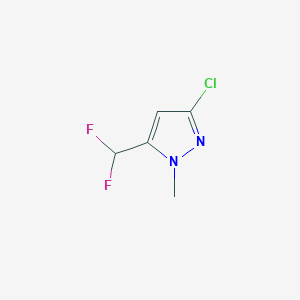
![[1,1'-Biphenyl]-3-sulfonic acid](/img/structure/B14026841.png)

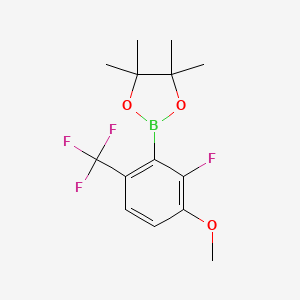

![4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14026856.png)

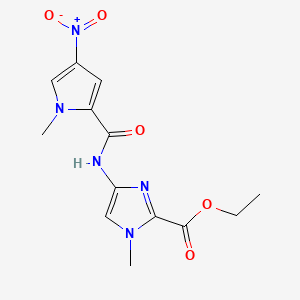
![5-Chloro-1-methyl-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid;sodium salt](/img/structure/B14026870.png)

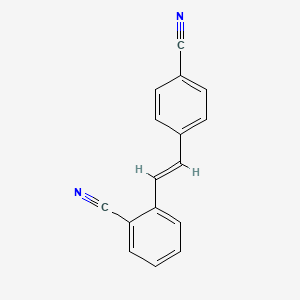
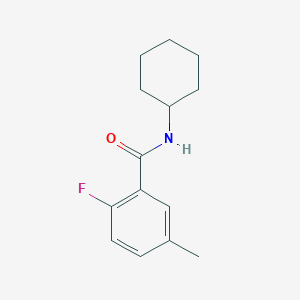
![[(2S)-2-acetyloxy-2-[(3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate](/img/structure/B14026877.png)
